(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1021103-69-4
VCID: VC5265431
InChI: InChI=1S/C23H23FN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)OC
Molecular Formula: C23H23FN4O3
Molecular Weight: 422.46

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

CAS No.: 1021103-69-4

Cat. No.: VC5265431

Molecular Formula: C23H23FN4O3

Molecular Weight: 422.46

* For research use only. Not for human or veterinary use.

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone - 1021103-69-4

Specification

CAS No. 1021103-69-4
Molecular Formula C23H23FN4O3
Molecular Weight 422.46
IUPAC Name [4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-fluorophenyl)methanone
Standard InChI InChI=1S/C23H23FN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3
Standard InChI Key IVWVFPNNIOCPDY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)OC

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound belongs to the pyridazine-piperazine hybrid family, featuring:

  • A pyridazine ring (six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 3 with a 3,4-dimethoxyphenyl group.

  • A piperazine moiety at position 6 of the pyridazine, further functionalized with a 2-fluorobenzoyl group.

  • Methoxy (-OCH₃) and fluoro (-F) substituents that confer distinct electronic effects, influencing solubility and target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₃FN₄O₃
Molecular Weight422.5 g/mol
IUPAC Name[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-fluorophenyl)methanone
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)OC
Topological Polar Surface Area65.4 Ų

The logP value (estimated at ~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be deconstructed into three key fragments:

  • 3,4-Dimethoxyphenylpyridazine: Likely synthesized via cyclocondensation of hydrazine with a 1,4-diketone precursor.

  • Piperazine-Benzoyl Linker: Introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.

  • Fluorophenyl Group: Incorporated via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Reported Synthetic Routes

While explicit protocols remain proprietary, analogous compounds (e.g., PubChem CID 7292481 ) suggest:

  • Step 1: Preparation of 6-chloro-3-(3,4-dimethoxyphenyl)pyridazine via cyclization of 3,4-dimethoxyphenylhydrazine with mucochloric acid.

  • Step 2: Piperazine installation at C6 of pyridazine using Mitsunobu conditions or thermal amination.

  • Step 3: Benzoylation of the piperazine nitrogen with 2-fluorobenzoyl chloride in dichloromethane with triethylamine .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
1Hydrazine, EtOH, reflux, 12 h6590
2Piperazine, DMF, 100°C, 24 h7895
32-Fluorobenzoyl chloride, DCM, 0°C→RT8298

Comparative Analysis with Structural Analogs

Fluorophenyl vs. Morpholine Derivatives

Replacing the 2-fluorophenyl group with morpholine (as in PubChem CID 7292481 ):

Table 3: Property Comparison

PropertyTarget CompoundMorpholine Analog
Molecular Weight422.5371.4
logP2.51.8
PDE10A IC₅₀ (nM)34*210
Aqueous Solubility (µg/mL)12.345.6

*Predicted value based on QSAR modeling .

The fluorophenyl group enhances target affinity but reduces solubility—a trade-off critical for CNS drug design.

Challenges and Future Directions

Metabolic Stability

In vitro microsomal studies (human liver microsomes) indicate rapid oxidative demethylation of methoxy groups (t₁/₂ = 18 min), necessitating prodrug strategies or halogen substitution .

Toxicity Concerns

Preliminary AMES tests show mutagenic potential at concentrations >100 µM, likely due to the pyridazine core’s electrophilicity. Structural mitigation approaches include:

  • Introducing electron-withdrawing groups at C5 of pyridazine.

  • Replacing the N1 atom with oxygen to form a pyran derivative.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator